molecular formula C17H23N3O5 B3043548 Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 886361-04-2

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B3043548
CAS No.: 886361-04-2
M. Wt: 349.4 g/mol
InChI Key: CUWRBGCBLGPNCZ-UHFFFAOYSA-N
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Description

This structure is significant in medicinal and synthetic chemistry, as the nitro and acetyl groups enable further functionalization, such as reduction to amines or participation in coupling reactions . The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthesis .

Properties

IUPAC Name

tert-butyl 4-(3-acetyl-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-12(21)14-11-13(5-6-15(14)20(23)24)18-7-9-19(10-8-18)16(22)25-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWRBGCBLGPNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159977
Record name 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-04-2
Record name 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The initial step involves the formation of the tetrahydro-pyrazine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.

    Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, which can be achieved using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is typically the corresponding amine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents critically influence electronic, steric, and reactive properties. Below is a comparison of key analogs:

Compound Name Substituents on Phenyl Ring Key Properties Applications/Reactivity Reference
Target Compound 3-acetyl, 4-nitro High polarity due to electron-withdrawing groups; potential for nitro reduction to amine Intermediate for bioactive molecules (e.g., benzimidazoles)
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate 4-hydroxymethyl Electron-donating hydroxymethyl group; lower melting point (109°C) Building block for hydrophilic derivatives
tert-Butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate 2-amino Electron-donating amino group; reactive in diazotization or cross-coupling Intermediate for heterocycles (e.g., triazoles)
tert-Butyl 4-(3-formylbenzyl)tetrahydro-1(2H)-pyrazinecarboxylate 3-formyl Electron-withdrawing formyl group; mp 67–68°C Aldehyde-directed reactions (e.g., condensations)
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-amino, 3-methyl, 5-nitro Amino-nitro substitution enables regioselective derivatization Precursor for antitumor agents

Key Observations :

  • Electron-withdrawing groups (nitro, acetyl, formyl) increase polarity and reactivity toward nucleophilic substitution or reduction. For example, the nitro group in the target compound can be reduced to an amine for further coupling .
  • Electron-donating groups (hydroxymethyl, amino) enhance solubility in polar solvents and facilitate electrophilic aromatic substitution. The hydroxymethyl analogs (e.g., ) are less reactive but serve as stable intermediates .
  • Steric effects : Bulky substituents like acetyl may hinder reactions at the para position, whereas smaller groups (e.g., formyl) allow for more versatile functionalization .

Physicochemical Properties

  • Melting Points : Nitro/acetyl-substituted compounds (e.g., target) exhibit higher melting points (>100°C) due to strong dipole interactions. Hydroxymethyl analogs (e.g., ) melt at 67–71°C .
  • Solubility: The tert-butyl group enhances solubility in nonpolar solvents (e.g., DCM, THF), while nitro/acetyl groups improve water miscibility in polar aprotic solvents .

Biological Activity

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is C17H23N3O5C_{17}H_{23}N_{3}O_{5} and it has a molecular weight of approximately 349.38 g/mol. The compound is characterized by its unique structure, which includes a tetrahydropyridine ring and a nitrophenyl moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC17H23N3O5
Molecular Weight349.38 g/mol
Melting Point167-169 °C
CAS Number886361-04-2
Hazard ClassificationIrritant (Xi)

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound is largely attributed to its ability to interact with specific cellular pathways:

  • Inhibition of Kinases : The compound has shown to inhibit key kinases involved in cancer cell signaling pathways, such as PI3K/Akt and MAPK.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to increased apoptosis.
  • Modulation of Gene Expression : The compound affects the expression of genes involved in apoptosis and cell cycle regulation.

Study 1: In Vitro Efficacy Against Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01). The IC50 value was determined to be approximately 15 µM.

Study 2: Colon Cancer Cell Line Response

In another experiment involving HT-29 colon cancer cells, the compound demonstrated similar effects, with notable changes in apoptotic markers such as increased caspase-3 activity and PARP cleavage.

Safety and Toxicity

While the compound shows promise in therapeutic applications, safety assessments indicate that it can be an irritant. Proper handling procedures should be followed to minimize exposure risks.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of a piperazine ring. A representative approach includes:

Piperazine Core Formation : Start with a Boc-protected piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate).

Electrophilic Substitution : Introduce the 3-acetyl-4-nitrophenyl group via Friedel-Crafts acylation followed by nitration, or utilize Suzuki coupling with pre-functionalized boronic acid intermediates .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection if needed .

  • Key Reaction Conditions :
StepReagents/ConditionsYieldReference
AcylationAcetyl chloride, AlCl₃, DCM, 0°C → RT65–75%
NitrationHNO₃, H₂SO₄, 0°C50–60%
CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C70–85%

Q. How is the structure of the compound confirmed after synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the tert-butyl group (δ 1.4 ppm for 9H), acetyl protons (δ 2.6 ppm), and nitro-aromatic protons (δ 8.1–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, if applicable (e.g., Acta Crystallographica data) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro/acetyl intermediates but may require rigorous drying to avoid side reactions .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) improve coupling efficiency in Suzuki reactions .
  • Temperature Control : Nitration at 0°C minimizes byproducts (e.g., dinitro derivatives) .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/H₂O) to isolate high-purity product .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence polarization or colorimetric substrates (e.g., pNA release) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity for GPCRs or neurotransmitter receptors .
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) to monitor permeability in Caco-2 or HEK293 cell lines .

Q. How can discrepancies in reported solubility or stability be resolved?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) and solvents (DMSO, EtOH) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolytic or oxidative degradation products .
  • Comparative Analysis : Cross-validate data using orthogonal techniques (e.g., DSC for melting point vs. capillary method) .

Data Contradiction Analysis

Q. Conflicting reports on nitro group reactivity in electrophilic substitution: How to address?

  • Methodological Answer :
  • Mechanistic Studies : Use deuterium labeling or computational modeling (DFT) to map electronic effects of acetyl/nitro groups on regioselectivity .
  • Controlled Experiments : Compare nitration outcomes (HNO₃ vs. AcONO₂) under identical conditions to isolate solvent or catalyst effects .

Comparative Structural Analysis

Q. How does the 3-acetyl-4-nitrophenyl substituent influence properties vs. analogs?

  • Methodological Answer :
  • Electronic Effects : Nitro groups increase electrophilicity, while acetyl groups enhance π-π stacking in crystal lattices (evidenced by XRD) .
  • Bioactivity Trends : Compare IC₅₀ values against analogs (e.g., 3-nitrobenzyl or 4-methoxyphenyl derivatives) to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
Reactant of Route 2
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Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate

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